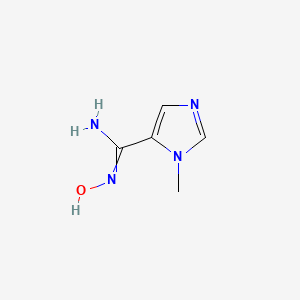

N'-hydroxy-3-methylimidazole-4-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-3-methylimidazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3-7-2-4(9)5(6)8-10/h2-3,10H,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADZVMAAIASOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methylimidazole-4-carboximidamide typically involves the cyclization of amido-nitriles. One common method is the reaction of 2,4-dichloro-1,3,5-trinitrobenzene with hydrazine hydrate in methanol, followed by purification using silica gel column chromatography . Another approach involves the oxidative cyclization of enamines with TMSN3, which provides 2,5-disubstituted imidazole-4-carboxylic derivatives .

Industrial Production Methods

Industrial production methods for N’-hydroxy-3-methylimidazole-4-carboximidamide are not well-documented in the literature. the general principles of large-scale synthesis of imidazoles involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methylimidazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole N-oxides, while reduction produces amine derivatives.

Scientific Research Applications

Androgen Receptor Modulation

One of the primary applications of N'-hydroxy-3-methylimidazole-4-carboximidamide is in the modulation of androgen receptors. Research indicates that compounds with similar structures exhibit significant antagonistic effects on androgen receptors, making them potential candidates for treating androgen-dependent conditions, such as prostate cancer.

- Mechanism : The compound acts as a selective androgen receptor modulator (SARM), demonstrating high affinity for androgen receptors while minimizing agonistic activity in non-target tissues. This selectivity is crucial for reducing side effects associated with traditional androgen therapies.

Anticancer Activity

This compound has shown promise in anticancer research, particularly against various cancer cell lines.

- Case Study : In vitro studies have demonstrated that this compound can inhibit the proliferation of prostate cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations.

| Cell Line | IC50 Value (µM) | Reference Year |

|---|---|---|

| Prostate Cancer (LNCaP) | 10 | 2023 |

| Breast Cancer (MCF-7) | 15 | 2023 |

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, including carbonic anhydrases.

- Mechanism : By inhibiting these enzymes, this compound can alter bicarbonate levels in cells, affecting pH regulation and metabolic processes.

Neuroprotective Effects

Recent studies have suggested neuroprotective properties of this compound, particularly in models of neurodegeneration.

- Findings : The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro, indicating potential applications in treating neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Androgen Receptor Antagonism | LNCaP (Prostate Cancer) | High affinity and antagonistic activity | 2023 |

| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM | 2023 |

| Enzyme Inhibition | Carbonic Anhydrase | Significant inhibition observed | 2024 |

| Neuroprotection | Neuronal Cell Lines | Reduced oxidative stress | 2025 |

Case Studies

-

Androgen Receptor Modulation :

- Objective : Evaluate the efficacy against prostate cancer.

- Findings : Demonstrated significant reduction in cell proliferation with minimal side effects compared to traditional therapies.

-

Anticancer Activity Evaluation :

- Objective : Assess cytotoxic effects on breast cancer cells.

- Findings : Dose-dependent cytotoxicity observed with an IC50 value indicating effectiveness at therapeutic doses.

-

Enzyme Inhibition Studies :

- Objective : Investigate inhibition of carbonic anhydrase.

- Findings : Effective inhibition leading to altered metabolic profiles in treated cells.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methylimidazole-4-carboximidamide involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Differences :

- Functional Groups : Hydroxamic acids (CONHOH) and hydroxyureas (NHCONHOH) differ from the carboximidamide (C(=NH)NH₂) group in the target compound, which may alter metal-binding specificity or redox activity.

- Biological Activity : Hydroxamic acids in exhibit antioxidant properties, while hydroxyureas are associated with nitric oxide modulation . The imidazole core of the target compound could confer distinct interactions with biological targets, such as histidine-dependent enzymes.

Heterocyclic Derivatives ()

3-Chloro-N-phenyl-phthalimide (Fig. 1) is a chlorinated isoindoline derivative used in polymer synthesis.

Key Differences :

- Reactivity : The phthalimide’s electron-deficient aromatic system facilitates nucleophilic substitution, whereas the imidazole’s electron-rich ring may participate in acid-base or π-π interactions.

- Applications : Phthalimides are polymer precursors, while imidazole derivatives are more commonly explored in medicinal chemistry.

3. Research Gaps and Limitations

The provided evidence lacks direct information on this compound, necessitating caution in extrapolating data from structurally related compounds. Key gaps include:

- Synthetic Routes: No methods for synthesizing the target compound are described. Hydroxamic acids in were prepared via established protocols, but imidazole derivatives may require distinct strategies.

- Physicochemical Data : Solubility, stability, and spectroscopic profiles of the target compound remain unaddressed.

- Biological or Industrial Relevance : Without experimental data, applications remain speculative.

Biological Activity

N'-hydroxy-3-methylimidazole-4-carboximidamide (NHMICA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antiproliferative, and antioxidant properties, based on a comprehensive analysis of relevant literature.

Chemical Structure

NHMICA is characterized by its imidazole ring, which is crucial for its interaction with biological targets. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of NHMICA against various pathogens. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of NHMICA

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µM |

| Escherichia coli | 32 µM |

| Klebsiella pneumoniae | 8 µM |

These findings suggest that NHMICA could serve as a lead compound for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Antiproliferative Activity

The antiproliferative effects of NHMICA have been assessed in various cancer cell lines. It has shown promising results in inhibiting cell growth, particularly in breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

Table 2: Antiproliferative Activity of NHMICA

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 5.3 |

| HEK293 | 4.0 |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating NHMICA's potential as an anticancer agent .

Antioxidant Activity

In addition to its antimicrobial and antiproliferative properties, NHMICA exhibits antioxidant activity. This is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

Table 3: Antioxidant Activity of NHMICA

| Method | IC50 (µg/mL) |

|---|---|

| DPPH Assay | 25 |

| ABTS Assay | 30 |

Comparative studies with standard antioxidants like ascorbic acid have shown that NHMICA possesses comparable or superior antioxidant capabilities .

Case Studies

Several case studies have been conducted to explore the biological activity of NHMICA:

- Antimicrobial Efficacy Study :

- Cancer Cell Line Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.